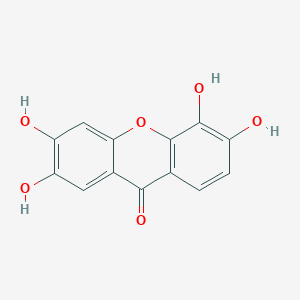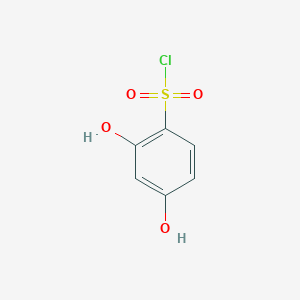
2,4-Dihydroxybenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of two hydroxyl groups and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 2,4-dihydroxybenzene (resorcinol) with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to prevent over-sulfonation and degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the sulfonic acid derivative of resorcinol to yield the desired sulfonyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones, while reduction reactions can convert the sulfonyl chloride group to sulfonic acid.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-dihydroxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: Similar structure but with fluorine atoms instead of hydroxyl groups.
2,4-Dibromobenzenesulfonyl chloride: Similar structure but with bromine atoms instead of hydroxyl groups.
Benzenesulfonyl chloride: Lacks the hydroxyl groups, making it less reactive towards certain nucleophiles.
Uniqueness
2,4-Dihydroxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The hydroxyl groups enhance the compound’s solubility in polar solvents and enable additional hydrogen bonding interactions, which can be advantageous in various applications .
Eigenschaften
CAS-Nummer |
134479-01-9 |
|---|---|
Molekularformel |
C6H5ClO4S |
Molekulargewicht |
208.62 g/mol |
IUPAC-Name |
2,4-dihydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClO4S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,8-9H |
InChI-Schlüssel |
KUAHBCIONJMJKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


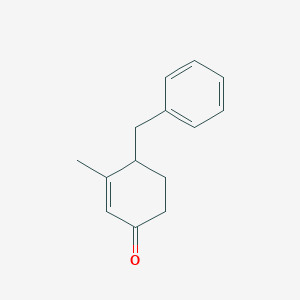
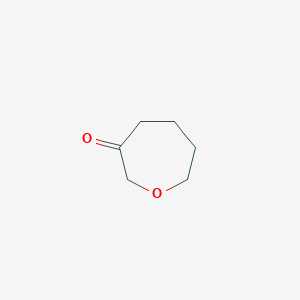
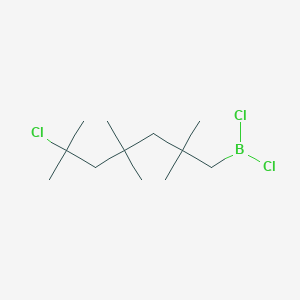
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
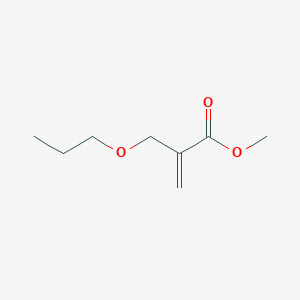
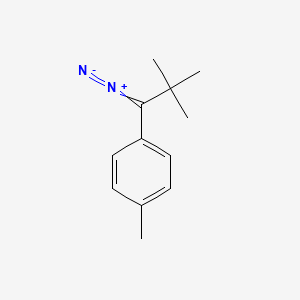
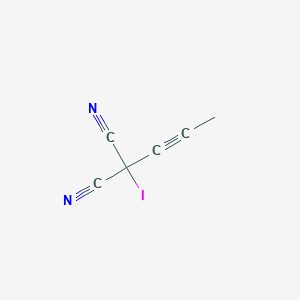
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
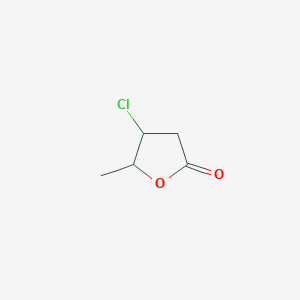
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
